R-(-)-Manidipine

Beschreibung

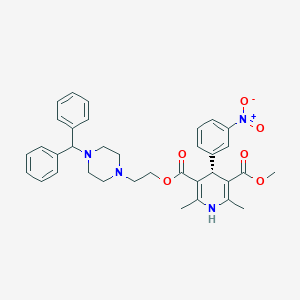

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-O-[2-(4-benzhydrylpiperazin-1-yl)ethyl] 3-O-methyl (4R)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H38N4O6/c1-24-30(34(40)44-3)32(28-15-10-16-29(23-28)39(42)43)31(25(2)36-24)35(41)45-22-21-37-17-19-38(20-18-37)33(26-11-6-4-7-12-26)27-13-8-5-9-14-27/h4-16,23,32-33,36H,17-22H2,1-3H3/t32-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANEBWFXPVPTEET-JGCGQSQUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OCCN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C([C@H](C(=C(N1)C)C(=O)OCCN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H38N4O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00545486 |

Source

|

| Record name | 2-[4-(Diphenylmethyl)piperazin-1-yl]ethyl methyl (4R)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00545486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

610.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133082-19-6 |

Source

|

| Record name | 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-, 2-[4-(diphenylmethyl)-1-piperazinyl]ethyl methyl ester, (4R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=133082-19-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Manidipine, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133082196 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[4-(Diphenylmethyl)piperazin-1-yl]ethyl methyl (4R)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00545486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MANIDIPINE, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R803FSR459 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Unseen Half: A Deep Dive into the Pharmacokinetics and Metabolism of R-(-)-Manidipine

Introduction: Beyond the Racemate in Antihypertensive Therapy

Manidipine, a third-generation dihydropyridine calcium channel blocker, has carved a niche in the management of hypertension, lauded for its vasoselective action and favorable metabolic profile.[1][2] Administered clinically as a racemic mixture of two enantiomers, S-(+)-manidipine and R-(-)-manidipine, it is the S-isomer that is largely credited with the therapeutic antihypertensive effects. The R-(-)-enantiomer, in contrast, is reported to be pharmacologically inactive concerning blood pressure reduction. This apparent inactivity, however, does not render the R-(-)-enantiomer pharmacokinetically insignificant. For drug development professionals and researchers, a thorough understanding of the absorption, distribution, metabolism, and excretion (ADME) of each enantiomer is paramount for a complete comprehension of the drug's overall disposition, potential for drug-drug interactions, and the scientific rationale for its clinical use as a racemate.

This technical guide provides an in-depth exploration of the pharmacokinetics and metabolism of R-(-)-manidipine. We will dissect the stereoselective journey of manidipine through the body, with a specific focus on the often-overlooked R-enantiomer, offering field-proven insights into experimental design and data interpretation for researchers in pharmacology and drug development.

Section 1: The Stereoselective Pharmacokinetic Profile of Manidipine

Following oral administration, manidipine is rapidly absorbed, with its absorption being enhanced in the presence of food.[3][4] The drug is extensively bound to plasma proteins (approximately 99%) and widely distributed throughout the tissues.[5] However, a critical aspect of manidipine's pharmacokinetics is its stereoselectivity, where the two enantiomers exhibit different plasma concentration profiles.

Absorption and Distribution: An Enantiomeric Imbalance

Clinical studies have consistently demonstrated that after the administration of racemic manidipine, the plasma concentrations of the pharmacologically active S-(+)-manidipine are significantly higher than those of R-(-)-manidipine.[6] This results in an S/R ratio for the area under the plasma concentration-time curve (AUC) of approximately 1.6.[6] This disparity suggests stereoselective differences in either absorption or first-pass metabolism.

| Pharmacokinetic Parameter | Racemic Manidipine | S-(+)-Manidipine | R-(-)-Manidipine | S/R Ratio (AUC) | Reference |

| Time to Peak (Tmax) | 1-4 hours | Not explicitly stated | Not explicitly stated | - | [3] |

| Plasma Protein Binding | 99% | Not explicitly stated | Not explicitly stated | - | [5] |

| AUC (relative) | - | Higher | Lower | ~1.6 | [6] |

| Effect of Food | Increased absorption | Not explicitly stated | Not explicitly stated | - | [3][4] |

Table 1: Summary of Pharmacokinetic Parameters for Manidipine and its Enantiomers.

Metabolism: The Central Role of CYP3A4 in Stereoselective Clearance

The primary driver of the observed stereoselective pharmacokinetics of manidipine is its extensive and enantioselective first-pass metabolism in the liver.[5] The cytochrome P450 (CYP) enzyme system, specifically CYP3A4 , is the principal catalyst for manidipine's metabolism.[5]

A pivotal study investigating the effect of grapefruit juice, a known inhibitor of intestinal CYP3A4, on the disposition of manidipine enantiomers provides compelling evidence for this stereoselective metabolism. In this study, co-administration of grapefruit juice with racemic manidipine led to a more pronounced increase in the plasma concentrations of R-(-)-manidipine compared to S-(+)-manidipine. Specifically, the Cmax and AUC of R-(-)-manidipine increased by 3.4-fold and 3.0-fold, respectively, while the corresponding increases for S-(+)-manidipine were 2.4-fold and 2.3-fold.[6] This differential effect resulted in a significant decrease in the S/R AUC ratio from 1.6 to 1.2, indicating that the metabolic clearance of R-(-)-manidipine is more susceptible to CYP3A4 inhibition.[6]

This finding strongly suggests that R-(-)-manidipine is a more avid substrate for CYP3A4 than its S-(+)-counterpart. The higher affinity of the R-enantiomer for CYP3A4 leads to its more extensive first-pass metabolism, resulting in lower systemic bioavailability and plasma concentrations compared to the S-enantiomer.

The primary metabolic transformation for dihydropyridine calcium channel blockers, including manidipine, is the dehydrogenation of the dihydropyridine ring to its corresponding pyridine derivative.[3] This is a crucial detoxification pathway that renders the molecule inactive. While specific metabolites of R-(-)-manidipine are not extensively detailed in the literature, it is logical to infer that its primary metabolite is the R-(-)-pyridine derivative. Other metabolic reactions, such as oxidation, also contribute to the overall metabolism of manidipine.[3]

Sources

- 1. Manidipine: an antihypertensive drug with positive effects on metabolic parameters and adrenergic tone in patients with diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metabolic effects of manidipine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mims.com [mims.com]

- 4. Food effect on the oral bioavailability of Manidipine: single dose, randomized, crossover study in healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. e-lactancia.org [e-lactancia.org]

- 6. Effect of grapefruit juice on the disposition of manidipine enantiomers in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of R-(-)-Manidipine in Human Plasma

Abstract

This application note describes a detailed, validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of R-(-)-manidipine, the pharmacologically active enantiomer of manidipine, in human plasma. The protocol outlines a robust solid-phase extraction (SPE) procedure for sample cleanup, followed by chiral chromatographic separation and detection using a triple quadrupole mass spectrometer. This method is suitable for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. All procedures are designed to meet the rigorous standards outlined in the FDA's guidance for bioanalytical method validation.[1][2][3]

Introduction: The Importance of Enantioselective Analysis

Manidipine is a third-generation dihydropyridine calcium channel blocker widely used in the treatment of hypertension.[4] Like many pharmaceuticals, manidipine is a chiral molecule and is administered as a racemic mixture of two enantiomers: R-(-)-manidipine and S-(+)-manidipine. The therapeutic effect of manidipine is primarily attributed to the R-(-)-enantiomer, which exhibits significantly greater calcium channel blocking activity than its S-(+)-counterpart. Therefore, a stereoselective analytical method is crucial for accurately characterizing the pharmacokinetics of the active moiety and making informed clinical decisions. LC-MS/MS offers unparalleled sensitivity and selectivity, making it the gold standard for bioanalytical applications.[5] This document provides a comprehensive protocol for the enantioselective quantification of R-(-)-manidipine in human plasma.

Principle of the Method

The method involves the extraction of R-(-)-manidipine and a suitable internal standard (IS) from human plasma using solid-phase extraction (SPE). The extracted analytes are then separated on a chiral stationary phase via liquid chromatography. Detection and quantification are achieved by a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode. The use of a stable isotope-labeled internal standard is highly recommended to compensate for any variability during sample processing and analysis.[6]

Materials and Reagents

| Material/Reagent | Grade/Purity | Supplier |

| R-(-)-Manidipine Reference Standard | >99% | Commercially Available |

| S-(+)-Manidipine Reference Standard | >99% | Commercially Available |

| Manidipine-d4 (Internal Standard) | >98%, isotopic purity >99% | Commercially Available |

| Methanol | LC-MS grade | Commercially Available |

| Acetonitrile | LC-MS grade | Commercially Available |

| Ammonium Bicarbonate | Analytical grade | Commercially Available |

| Formic Acid | LC-MS grade | Commercially Available |

| Ultrapure Water | 18.2 MΩ·cm | In-house or Commercial |

| Human Plasma (with K2EDTA) | Pooled, drug-free | Certified Vendor |

| Solid-Phase Extraction Cartridges | e.g., Oasis HLB, 1 cc, 30 mg | Waters or equivalent |

Instrumentation and Analytical Conditions

Liquid Chromatography

| Parameter | Condition |

| LC System | UHPLC/HPLC system capable of binary gradient |

| Column | Chiralpack IC-3 (or equivalent chiral column) |

| Column Temperature | 40 °C |

| Mobile Phase | Isocratic: 85% Acetonitrile, 15% 2 mM Ammonium Bicarbonate[7] |

| Flow Rate | 0.5 mL/min |

| Injection Volume | 5 µL |

| Autosampler Temperature | 10 °C |

Mass Spectrometry

| Parameter | Condition |

| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Ion Source Temperature | 500 °C |

| IonSpray Voltage | 5500 V |

| Curtain Gas | 30 psi |

| Collision Gas (CAD) | Medium |

| Nebulizer Gas (GS1) | 50 psi |

| Heater Gas (GS2) | 50 psi |

MRM Transitions

The following MRM transitions should be optimized for the specific instrument used.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| R-(-)-Manidipine | 611.4 | 280.2 | Optimized |

| S-(+)-Manidipine | 611.4 | 280.2 | Optimized |

| Manidipine-d4 (IS) | 615.4 | 284.2 | Optimized |

Rationale for MRM: This technique provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for each analyte, minimizing interference from the complex plasma matrix.[8]

Experimental Protocols

Preparation of Stock and Working Solutions

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve R-(-)-manidipine, S-(+)-manidipine, and manidipine-d4 in methanol to prepare individual stock solutions.

-

Working Solutions: Prepare serial dilutions of the stock solutions in 50:50 (v/v) methanol:water to create working solutions for calibration standards and quality control samples.

Preparation of Calibration Standards and Quality Control (QC) Samples

-

Spike blank human plasma with the appropriate working solutions to prepare calibration standards at concentrations ranging from 0.05 to 10 ng/mL.[7]

-

Prepare QC samples in blank plasma at a minimum of three concentration levels: low, medium, and high (e.g., 0.15, 4, and 8 ng/mL).

Sample Preparation: Solid-Phase Extraction (SPE)

The following diagram illustrates the SPE workflow:

Caption: Solid-Phase Extraction Workflow for R-(-)-Manidipine.

Step-by-Step Protocol:

-

To 200 µL of plasma sample, calibration standard, or QC, add 20 µL of the internal standard working solution (e.g., 100 ng/mL manidipine-d4). Vortex for 30 seconds.[6]

-

Add 200 µL of 2% formic acid in water and vortex for another 30 seconds. This step helps in protein precipitation and ensures the analyte is in the correct ionization state for SPE retention.

-

Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of ultrapure water.

-

Load the pre-treated plasma mixture onto the conditioned SPE cartridge.

-

Wash the cartridge with 1 mL of ultrapure water to remove polar interferences.

-

Dry the cartridge under a gentle stream of nitrogen for 1 minute.

-

Elute the analytes with 1 mL of methanol into a clean collection tube.

-

Evaporate the eluate to dryness under a stream of nitrogen at 40 °C.

-

Reconstitute the residue in 100 µL of the mobile phase, vortex, and transfer to an autosampler vial for analysis.

Method Validation

The method should be validated according to the FDA's "Bioanalytical Method Validation Guidance for Industry."[2][9] Key validation parameters are summarized below.

| Parameter | Acceptance Criteria | Rationale |

| Selectivity | No significant interference at the retention time of the analyte and IS in at least six different sources of blank plasma. | Ensures the method can differentiate the analyte from endogenous components. |

| Linearity | Calibration curve with a correlation coefficient (r²) ≥ 0.99. | Demonstrates a proportional response of the instrument to changes in analyte concentration. |

| Accuracy & Precision | Intra- and inter-day precision (%CV) ≤ 15% (≤ 20% at LLOQ) and accuracy (%RE) within ±15% (±20% at LLOQ). | Ensures the method is reliable and reproducible.[8][10] |

| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve with acceptable precision (≤ 20% CV) and accuracy (±20% RE). | Defines the lower boundary of the method's reliable measurement range.[8] |

| Recovery | Consistent and reproducible recovery of the analyte and IS. | Assesses the efficiency of the extraction process. A mean extraction recovery of >80% is desirable.[7] |

| Matrix Effect | Assessed by comparing the response of the analyte in post-extraction spiked plasma with the response in a neat solution. | Evaluates the ion suppression or enhancement caused by the plasma matrix. |

| Stability | Analyte stability should be demonstrated under various conditions: freeze-thaw, bench-top, long-term storage, and post-preparative. | Ensures the integrity of the analyte in the samples from collection to analysis. |

Application to a Pharmacokinetic Study

Following successful validation, this method was applied to a pharmacokinetic study in healthy volunteers who received a single oral dose of manidipine. The high sensitivity and selectivity of the method allowed for the accurate determination of the R-(-)-manidipine plasma concentration-time profile, enabling the calculation of key pharmacokinetic parameters.[7]

Conclusion

This application note provides a detailed and robust LC-MS/MS method for the enantioselective quantification of R-(-)-manidipine in human plasma. The protocol, from sample preparation to data acquisition, is designed to be highly selective, sensitive, and reproducible, meeting the stringent requirements for bioanalytical method validation. This method is a valuable tool for researchers and professionals in drug development and clinical pharmacology.

References

-

Nirogi, R., et al. (2013). Enantioselective determination of R-(-)-manidipine and S-(+)-manidipine in human plasma by a sensitive and selective chiral LC-MS/MS assay. Journal of Chromatography B, 930, 8-15. [Link]

-

Jing, J., et al. (2007). Determination and pharmacokinetics of manidipine in human plasma by HPLC/ESIMS. Journal of Pharmaceutical and Biomedical Analysis, 44(2), 554-557. [Link]

-

Huong, N. L., et al. (2016). Determination of Manidipine in Human Plasma by UPLC–MS/MS and its Application to a Bioequivalence Study. Current Pharmaceutical Analysis, 12(2), 152-156. [Link]

-

SCIEX. (n.d.). Quantitation of (R)-Amlodipine and (S)-Amlodipine enantiomers in human plasma Using LC-MS/MS. [Link]

-

Chatki, P. K., et al. (2014). LC-MS/MS determination and pharmacokinetic study of lacidipine in human plasma. Journal of Pharmaceutical Analysis, 4(5), 348-355. [Link]

-

Reddy, B. P., et al. (2019). Method Development and Validation of Lercanidipine in Human Plasma by Using LC-Ms/MS and Comparison of PK Parameters of Lercanidipine and Its Enantiomer. International Journal of Pharmaceutical Sciences and Research, 10(6), 2841-2853. [Link]

-

Lv, C., et al. (2013). Determination of Amlodipine in Human Plasma by LC-MS/MS and Its Bioequivalence Study in Healthy Chinese Subjects. Pharmacology & Pharmacy, 4(2), 191-200. [Link]

-

Todeschini, V., et al. (2011). Delapril and manidipine measurements by liquid chromatography-tandem mass spectrometry in a pharmaceutical formulation. European Journal of Mass Spectrometry, 17(3), 287-296. [Link]

-

SCIEX. (n.d.). Highly Sensitive LC-MS/MS Method for Quantification of Barnidipine in Human Plasma. [Link]

-

Srichan, P., et al. (2018). Development and validation of liquid chromatography tandem mass spectrometrymethod for the quantification of manidipine in human plasma. Journal of Health Research, 32(5), 351-360. [Link]

-

Zhang, Y., et al. (2022). Simultaneous Quantitation of Clevidipine and Its Active Metabolite H152/81 in Human Whole Blood by LC-MS/MS: Application to Bioequivalence Study. Frontiers in Pharmacology, 13, 848821. [Link]

-

Kumar, A., et al. (2020). LC-MS/MS Method Development and Validation for the Determination of Nifedipine in Human Plasma. Biointerface Research in Applied Chemistry, 10(3), 5434-5440. [Link]

-

Huong, N. L., et al. (2016). Determination of Manidipine in Human Plasma by UPLC–MS/MS and its Application to a Bioequivalence Study. ResearchGate. [Link]

-

KCAS. (2023). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]

-

U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

-

U.S. Food and Drug Administration. (2020). Bioanalytical Method Validation: History, Process, and Regulatory Perspectives. [Link]

-

Slideshare. (2016). USFDA guidelines for bioanalytical method validation. [Link]

-

U.S. Department of Health and Human Services. (2023). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

Sources

- 1. labs.iqvia.com [labs.iqvia.com]

- 2. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 3. m.youtube.com [m.youtube.com]

- 4. thaiscience.info [thaiscience.info]

- 5. Frontiers | Simultaneous Quantitation of Clevidipine and Its Active Metabolite H152/81 in Human Whole Blood by LC-MS/MS: Application to Bioequivalence Study [frontiersin.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Enantioselective determination of R-(-)-manidipine and S-(+)-manidipine in human plasma by a sensitive and selective chiral LC-MS/MS assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benthamscience.com [benthamscience.com]

- 9. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]

- 10. researchgate.net [researchgate.net]

Application Notes & Protocols: Experimental Design for R-(-)-Manidipine Dose-Response Studies

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the robust experimental design of dose-response studies for R-(-)-manidipine, a third-generation dihydropyridine calcium channel blocker. Moving beyond a simple recitation of steps, this guide elucidates the scientific rationale behind critical experimental choices, from model selection to data analysis, ensuring the generation of reliable and reproducible results. We present detailed protocols for both in vitro and in vivo assessments, grounded in established pharmacological principles and regulatory expectations. The overarching goal is to equip researchers with the necessary framework to accurately characterize the potency and efficacy of R-(-)-manidipine, thereby facilitating its preclinical and clinical development.

Foundational Principles: Understanding R-(-)-Manidipine and Dose-Response Relationships

Mechanism of Action of R-(-)-Manidipine

R-(-)-Manidipine is a potent antihypertensive agent belonging to the dihydropyridine class of calcium channel blockers (CCBs).[1] Its primary mechanism of action involves the inhibition of voltage-gated calcium channels, which are critical for the regulation of vascular smooth muscle tone and cardiac function.[2][3]

Specifically, manidipine targets:

-

L-type Calcium Channels (Cav1.2): Predominantly found in vascular smooth muscle cells, blockade of these channels is the principal mechanism behind manidipine's vasodilatory and blood pressure-lowering effects.[4][5] By preventing the influx of extracellular Ca²⁺, manidipine inhibits the calcium-calmodulin-myosin light-chain kinase (MLCK) pathway, leading to smooth muscle relaxation.[6]

-

T-type Calcium Channels (Cav3.x): Manidipine also exhibits inhibitory activity against T-type calcium channels.[4][7] This dual blockade may contribute to its favorable pharmacological profile, including renal-protective effects, as T-type channels are involved in the regulation of afferent and efferent arteriolar tone in the kidney.[5]

The prolonged action of manidipine is attributed to its high affinity for the receptor binding site and its pharmacokinetic properties, making it more efficient and longer-acting than earlier-generation CCBs like nifedipine in many experimental models.[8]

Caption: Mechanism of Action of R-(-)-Manidipine.

The Imperative of Dose-Response Characterization

A dose-response study is fundamental to pharmacology, describing the relationship between the concentration of a drug and the magnitude of its effect.[8] These studies are not merely procedural; they are the cornerstone for determining a compound's potency (EC₅₀/IC₅₀) and efficacy (Eₘₐₓ).[4] For R-(-)-manidipine, this involves characterizing its effects across a range of concentrations to establish the therapeutic window and potential for toxicity.

Key parameters derived from dose-response curves include:

-

EC₅₀ (Half Maximal Effective Concentration): The concentration of an agonist that produces 50% of the maximal possible effect.

-

IC₅₀ (Half Maximal Inhibitory Concentration): The concentration of an antagonist that inhibits a specific biological or biochemical function by 50%.

-

Hill Slope: Describes the steepness of the curve, which can provide insights into the drug-receptor binding cooperativity.

-

Eₘₐₓ (Maximum Effect): The plateau of the curve, representing the maximum response achievable with the drug.

Regulatory bodies like the U.S. Food and Drug Administration (FDA) emphasize the importance of dose-response information in drug development to ensure that dosages are both safe and effective.[9][10]

Preclinical Experimental Design: A Two-Tiered Approach

A robust preclinical evaluation of R-(-)-manidipine should follow a logical progression from cellular-level assessments to whole-organism studies.

Caption: Tiered Experimental Workflow for Manidipine Studies.

Tier 1: In Vitro Dose-Response Studies

In vitro assays provide a controlled environment to dissect the direct cellular effects of R-(-)-manidipine, free from the complexities of systemic metabolism and homeostatic feedback.

2.1.1 Rationale and Model Selection

The primary goal is to quantify the inhibitory effect of R-(-)-manidipine on calcium influx in a relevant cell type. Vascular smooth muscle cells (VSMCs) are the logical choice as they are the primary target for dihydropyridine CCBs.[11] Primary cultured rat aortic VSMCs are a commonly used and well-characterized model.[12]

2.1.2 Quantitative Data from Literature

The following table summarizes key in vitro data that can guide initial dose-range finding experiments.

| Parameter | Cell Type | Stimulus | R-(-)-Manidipine Concentration Range | IC₅₀ | Reference |

| Inhibition of Protein Synthesis | Rat VSMC | Endothelin-1 (10⁻⁷ M) | 10⁻⁹ M to 10⁻⁶ M | ~10⁻⁸ M | [12] |

| Inhibition of DNA Synthesis | Rat VSMC | Endothelin-1 (10⁻⁷ M) | 10⁻⁹ M to 10⁻⁶ M | ~10⁻⁷ M | [12] |

Note on Enantiomers: Most published preclinical data do not differentiate between the enantiomers of manidipine. A critical experimental consideration is to confirm if the R-(-) enantiomer exhibits different potency compared to the S-(+) or the racemic mixture.

2.1.3 Protocol: In Vitro Calcium Influx Assay

This protocol describes the measurement of intracellular calcium concentration ([Ca²⁺]i) using a fluorescent, ratiometric dye like Fura-2 AM.[13][14]

Materials:

-

Primary rat aortic smooth muscle cells (or a suitable cell line, e.g., A7r5).

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Fura-2 AM (acetoxymethyl ester) dye.

-

Pluronic F-127.

-

Hanks' Balanced Salt Solution (HBSS) with and without Ca²⁺ and Mg²⁺.

-

Potassium chloride (KCl) solution (for depolarization).

-

R-(-)-Manidipine stock solution (in DMSO).

-

Fluorescence plate reader with dual excitation capabilities (e.g., 340 nm and 380 nm) and emission detection (~510 nm).

Step-by-Step Methodology:

-

Cell Seeding: Seed VSMCs onto a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the experiment. Culture for 24-48 hours.

-

Dye Loading: a. Prepare a loading buffer containing Fura-2 AM (typically 2-5 µM) and a small amount of Pluronic F-127 (e.g., 0.02%) in HBSS. b. Aspirate the culture medium from the cells and wash once with HBSS. c. Add the Fura-2 AM loading buffer to each well and incubate for 30-60 minutes at 37°C in the dark.

-

Washing: Aspirate the loading buffer and wash the cells 2-3 times with HBSS to remove extracellular dye. Add a final volume of HBSS to each well.

-

Baseline Measurement: Place the plate in the fluorescence reader and measure the baseline fluorescence ratio (F340/F380) for several minutes to ensure a stable signal.

-

Compound Addition: a. Prepare a dilution series of R-(-)-manidipine in HBSS. A typical range, based on literature, would span from 10⁻¹⁰ M to 10⁻⁵ M. Include a vehicle control (DMSO). b. Add the different concentrations of R-(-)-manidipine to the wells and incubate for a predetermined time (e.g., 15-30 minutes).

-

Depolarization and Measurement: a. Program the plate reader to inject a depolarizing stimulus (e.g., high concentration KCl, final concentration ~50-80 mM) into each well. b. Immediately begin recording the fluorescence ratio (F340/F380) over time to capture the peak calcium influx and its inhibition by manidipine.

-

Data Analysis: a. For each well, calculate the peak fluorescence ratio change after KCl stimulation relative to the baseline. b. Normalize the response, setting the vehicle control (no drug) as 100% response and a control with a saturating dose of a known CCB or Ca²⁺-free buffer as 0% response. c. Plot the normalized response against the logarithm of the R-(-)-manidipine concentration. d. Fit the data to a sigmoidal dose-response model (e.g., four-parameter logistic equation) to determine the IC₅₀ and Hill slope.[8]

Tier 2: In Vivo Dose-Response Studies

In vivo studies are essential to understand the antihypertensive efficacy of R-(-)-manidipine in a complex physiological system, accounting for its absorption, distribution, metabolism, and excretion (ADME) properties.

2.2.1 Rationale and Model Selection

The Spontaneously Hypertensive Rat (SHR) is the most widely accepted and relevant animal model for studying essential hypertension and is highly responsive to CCBs.[2][11][15] Age-matched Wistar-Kyoto (WKY) rats should be used as normotensive controls.

2.2.2 Quantitative Data from Literature

The following table provides examples of doses used in in vivo studies with SHRs.

| Animal Model | Route of Administration | Dose/Concentration | Observed Effect | Reference |

| SHR | Intravenous (acute) | 10 µg/kg | Reduced blood pressure, increased renal plasma flow | [2] |

| SHR | Oral (in diet, chronic) | 0.05% in diet for 4 weeks | Reduced blood pressure, increased sodium excretion | [16] |

2.2.3 Protocol: In Vivo Antihypertensive Efficacy in SHRs

This protocol describes the acute measurement of blood pressure in anesthetized rats via carotid artery cannulation, a gold-standard method for precise hemodynamic assessment.[10][17]

Materials:

-

Spontaneously Hypertensive Rats (SHRs) and Wistar-Kyoto (WKY) controls.

-

Anesthetic (e.g., urethane or a ketamine/xylazine cocktail).

-

Surgical tools (scalpels, forceps, retractors, sutures).

-

PE-50 tubing for cannulation.

-

Heparinized saline (10-20 U/mL).

-

Blood pressure transducer and data acquisition system (e.g., PowerLab).

-

R-(-)-Manidipine for intravenous administration.

Step-by-Step Methodology:

-

Animal Preparation and Anesthesia: a. Anesthetize the rat using an appropriate agent and dose, ensuring a stable plane of anesthesia is reached (verified by lack of pedal withdrawal reflex). b. Place the animal in a supine position on a heating pad to maintain body temperature.

-

Surgical Cannulation: a. Make a midline incision in the neck to expose the trachea and carotid artery. b. Perform a tracheostomy to ensure a patent airway, if necessary. c. Carefully isolate the left or right common carotid artery. d. Place two loose sutures around the artery. Ligate the distal end (towards the head). e. Make a small incision in the artery and insert a heparinized saline-filled PE-50 cannula towards the aortic arch. Secure the cannula with the proximal suture. f. Connect the cannula to the blood pressure transducer. Ensure there are no air bubbles in the line.

-

Stabilization and Baseline Recording: a. Allow the animal's blood pressure to stabilize for at least 20-30 minutes. b. Record baseline mean arterial pressure (MAP), systolic pressure, diastolic pressure, and heart rate.

-

Dose Administration: a. Cannulate the jugular or femoral vein for intravenous drug administration. b. Administer increasing doses of R-(-)-manidipine intravenously. A logarithmic dose escalation is recommended (e.g., 1, 3, 10, 30 µg/kg). c. Include a vehicle control group. d. Allow sufficient time between doses for the blood pressure to reach a new steady state.

-

Data Recording and Analysis: a. Continuously record blood pressure throughout the experiment. b. Calculate the maximum change in MAP from baseline for each dose. c. Express the change in MAP as a percentage of the maximum possible reduction. d. Plot the percentage reduction in MAP against the logarithm of the dose. e. Fit the data to a sigmoidal dose-response model to determine the ED₅₀ (the dose that produces 50% of the maximal antihypertensive effect).

Data Analysis and Interpretation

The analysis of dose-response curves should be performed using non-linear regression, as this method is generally preferred over data transformations that linearize the relationship.[8] Software such as GraphPad Prism or the R programming language are well-suited for this purpose.

The resulting parameters (IC₅₀, ED₅₀, Eₘₐₓ) provide a quantitative measure of R-(-)-manidipine's potency and efficacy. These values are critical for:

-

Comparing the activity of R-(-)-manidipine to other CCBs.

-

Informing dose selection for longer-term toxicology and efficacy studies.

-

Providing foundational data for Investigational New Drug (IND) applications.

Conclusion

The successful characterization of R-(-)-manidipine's dose-response relationship hinges on a methodically sound and logically structured experimental plan. By integrating carefully selected in vitro and in vivo models, employing validated protocols, and applying rigorous data analysis, researchers can generate the high-quality, reliable data necessary to advance our understanding of this important therapeutic agent. This guide provides the foundational framework and practical protocols to achieve that objective, ensuring that experimental choices are driven by scientific rationale and a commitment to data integrity.

References

-

Pharmacologic characteristics of a new calcium antagonist, manidipine: beneficial effects on renal circulation and vascular changes. PubMed, National Center for Biotechnology Information. [Link]

-

Manidipine: an antihypertensive drug with positive effects on metabolic parameters and adrenergic tone in patients with diabetes. PubMed Central, National Center for Biotechnology Information. [Link]

-

Manidipine dihydrochloride, L-type calcium channel blocker (TBI2045). Astor Scientific. [Link]

-

Effects of manidipine on DNA and protein syntheses in cultured vascular smooth muscle and endothelial cells and on proto-oncogene expression. PubMed, National Center for Biotechnology Information. [Link]

-

Effect of calcium antagonist, manidipine hydrochloride, on renal hemodynamics and tubuloglomerular feedback in spontaneously hypertensive rats. PubMed, National Center for Biotechnology Information. [Link]

-

manidipine | Dosing & Uses. medtigo. [Link]

-

Manidipine dihydrochloride. e-lactancia. [Link]

-

Cardiplot - National Drug Information. National Pharmaceutical Regulatory Agency, Malaysia. [Link]

-

Calcium channel blocker. Wikipedia. [Link]

-

Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. U.S. Food and Drug Administration. [Link]

-

Measurement of invasive blood pressure in rats. PubMed Central, National Center for Biotechnology Information. [Link]

-

Dominant role of smooth muscle L-type calcium channel Cav1.2 for blood pressure regulation. PubMed Central, National Center for Biotechnology Information. [Link]

-

Vascular and metabolic properties of manidipine. Nefrología. [Link]

-

Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader. PubMed Central, National Center for Biotechnology Information. [Link]

-

Renal vascular responses in spontaneously hypertensive rats chronically treated with manidipine. PubMed, National Center for Biotechnology Information. [Link]

-

Calcium Channels in Vascular Smooth Muscle. PubMed Central, National Center for Biotechnology Information. [Link]

-

Acute Effects of Manidipine on Renal Blood Flow and Sympathetic Nerve Activity in Conscious, Spontaneously Hypertensive Rats. PubMed, National Center for Biotechnology Information. [Link]

-

Manidipine: a review of its use in hypertension. PubMed, National Center for Biotechnology Information. [Link]

-

Calcium Channel Blockers | Mechanism of Action, Indications, Adverse Reactions, Contraindications. YouTube. [Link]

-

Invasive Blood Pressure – Rat Model. iWorx Systems. [Link]

-

Methods to Measure Intracellular Ca2+ Concentration Using Ca2+-Sensitive Dyes. PubMed, National Center for Biotechnology Information. [Link]

Sources

- 1. mims.com [mims.com]

- 2. Effect of calcium antagonist, manidipine hydrochloride, on renal hemodynamics and tubuloglomerular feedback in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Calcium channel blocker - Wikipedia [en.wikipedia.org]

- 4. manidipine | Dosing & Uses | medtigo [medtigo.com]

- 5. Vascular and metabolic properties of manidipine | Nefrología [revistanefrologia.com]

- 6. youtube.com [youtube.com]

- 7. astorscientific.us [astorscientific.us]

- 8. e-lactancia.org [e-lactancia.org]

- 9. fda.gov [fda.gov]

- 10. Measurement of invasive blood pressure in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pharmacologic characteristics of a new calcium antagonist, manidipine: beneficial effects on renal circulation and vascular changes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effects of manidipine on DNA and protein syntheses in cultured vascular smooth muscle and endothelial cells and on proto-oncogene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Methods to Measure Intracellular Ca2+ Concentration Using Ca2+-Sensitive Dyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Acute effects of manidipine on renal blood flow and sympathetic nerve activity in conscious, spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Renal vascular responses in spontaneously hypertensive rats chronically treated with manidipine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. iworx.com [iworx.com]

Application Note: A Robust Solid-Phase Extraction Protocol for the Quantification of R-(-)-Manidipine in Biological Samples

Introduction: The Significance of Stereoselective Manidipine Analysis

Manidipine is a third-generation dihydropyridine calcium-channel blocker (CCB) widely prescribed for the management of hypertension.[1] Like many pharmaceuticals, manidipine is a chiral compound, existing as two enantiomers: R-(-)-Manidipine and S-(+)-Manidipine. The pharmacological activity and pharmacokinetic profiles of these enantiomers can differ significantly. The S-(+)-enantiomer is reported to be a more potent vasodilator than the R-(-)-enantiomer.[2] Therefore, the ability to selectively quantify R-(-)-Manidipine in biological matrices such as human plasma is crucial for comprehensive pharmacokinetic and pharmacodynamic (PK/PD) studies, bioequivalence trials, and therapeutic drug monitoring. This application note provides a detailed, field-proven solid-phase extraction (SPE) protocol for the efficient and clean extraction of R-(-)-Manidipine from human plasma, ensuring high recovery and reproducibility for subsequent analysis by methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The Rationale for Solid-Phase Extraction (SPE)

Biological samples, particularly plasma, are complex matrices containing proteins, phospholipids, salts, and other endogenous components that can interfere with sensitive analytical instrumentation.[3] Solid-phase extraction is a powerful sample preparation technique that has largely superseded traditional liquid-liquid extraction for its efficiency, selectivity, and ease of automation.[4] The core principle of SPE is the partitioning of an analyte between a solid sorbent and a liquid mobile phase. By carefully selecting the sorbent and solvents, it is possible to retain the analyte of interest while washing away interfering matrix components, and then selectively elute the purified analyte for analysis.[4] This protocol employs a reversed-phase SPE mechanism, which is ideal for the extraction of moderately non-polar drugs like manidipine from an aqueous matrix like plasma.

Experimental Workflow: A Visual Guide

The following diagram outlines the complete solid-phase extraction workflow for R-(-)-Manidipine from plasma samples.

Caption: Workflow for R-(-)-Manidipine Solid-Phase Extraction.

Detailed Protocol for R-(-)-Manidipine Extraction from Human Plasma

This protocol is synthesized from validated methods for the enantioselective analysis of manidipine.[5][6] It is designed for high recovery and removal of plasma-based interferences.

Materials and Reagents:

-

SPE Cartridges: C18 (octadecyl) bonded silica cartridges are recommended. The choice of a specific brand and format (e.g., individual cartridges or 96-well plates) will depend on throughput needs.[5][7]

-

Biological Sample: Human plasma, stored frozen and thawed prior to use.

-

Internal Standard (IS): A stable isotope-labeled (SIL) internal standard, such as Manidipine-d4, is highly recommended for the most accurate quantification as it compensates for variability in extraction and matrix effects.[8] Alternatively, a structurally similar compound like felodipine can be used.[7][9]

-

Reagents:

-

Methanol (HPLC or LC-MS grade)

-

Acetonitrile (HPLC or LC-MS grade)

-

Ultrapure Water (e.g., Milli-Q or equivalent)

-

Formic Acid (LC-MS grade)

-

Ammonium Bicarbonate (LC-MS grade)

-

Step-by-Step Methodology:

-

Sample Pre-treatment: The Foundation for Success

-

Thaw frozen plasma samples at room temperature and vortex to ensure homogeneity.

-

To a 200 µL aliquot of plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (e.g., Manidipine-d4 at 100 ng/mL in methanol).[6] Vortex for 30 seconds.

-

Causality Explanation: The addition of an internal standard at the very beginning is a critical self-validating step. The IS experiences the exact same experimental conditions as the analyte, allowing for accurate correction of any analyte loss during the multi-step extraction process.[8]

-

Acidify the sample by adding 200 µL of 2% formic acid in water.[6] Vortex for another 30 seconds.

-

Causality Explanation: Acidification serves a dual purpose. It helps to precipitate plasma proteins, reducing their interference, and it ensures that manidipine, a weakly basic compound, is in a consistent, protonated state, which promotes uniform binding to the C18 stationary phase.

-

-

SPE Cartridge Conditioning: Preparing the Sorbent

-

Position the SPE cartridges on a vacuum manifold.

-

Condition the cartridge by passing 1 mL of methanol through the sorbent bed. Do not allow the cartridge to dry.

-

Equilibrate the cartridge by passing 1 mL of ultrapure water.[6] Again, do not allow the cartridge to dry before loading the sample.

-

Causality Explanation: The conditioning step with methanol solvates the C18 hydrocarbon chains, effectively "activating" the reversed-phase sorbent. The subsequent equilibration with water creates a compatible liquid environment for the aqueous plasma sample to be loaded, ensuring proper interaction with the stationary phase.

-

-

Sample Loading: Binding the Analyte

-

Load the entire pre-treated plasma mixture onto the conditioned SPE cartridge.

-

Apply a gentle vacuum to draw the sample through the sorbent bed at a slow, consistent flow rate (approximately 1 mL/min).

-

Causality Explanation: A slow loading speed is crucial to allow sufficient residence time for the hydrophobic manidipine molecules to partition from the aqueous sample onto the non-polar C18 sorbent.

-

-

Washing: Removing Interferences

-

Wash the cartridge with 1 mL of ultrapure water.[6]

-

Causality Explanation: This wash step is designed to remove polar, water-soluble interferences (like salts and other endogenous plasma components) that did not bind to the hydrophobic C18 sorbent. Since manidipine is strongly retained, it remains bound to the cartridge during this aqueous wash.

-

-

Drying: Eliminating Residual Water

-

Dry the cartridge thoroughly by applying a high vacuum for 1-2 minutes or by passing nitrogen gas through it.[6]

-

Causality Explanation: This is a critical step to ensure the subsequent elution with an organic solvent is not compromised by residual water, which could lead to incomplete recovery of the analyte.

-

-

Elution: Recovering the Purified Analyte

-

Place clean collection tubes inside the vacuum manifold.

-

Elute the R-(-)-Manidipine and the internal standard by passing 1 mL of methanol through the cartridge.[6]

-

Causality Explanation: Methanol is a strong organic solvent that disrupts the hydrophobic interactions between manidipine and the C18 sorbent, causing the analyte to be released (eluted) from the column into the collection tube.

-

-

Post-Elution Processing

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitute the dried residue in a small volume (e.g., 100 µL) of the mobile phase used for the LC-MS/MS analysis (e.g., a mixture of acetonitrile and 2 mM ammonium bicarbonate, 85:15 v/v).[5]

-

Causality Explanation: Evaporation concentrates the analyte, increasing the sensitivity of the subsequent analysis. Reconstituting in the initial mobile phase ensures good peak shape and compatibility with the chromatographic system.

-

Trustworthiness: A Self-Validating System

The robustness of this protocol is built upon several key principles that ensure the trustworthiness and reproducibility of the results:

-

Use of an Internal Standard: As previously mentioned, spiking the sample with a SIL internal standard like Manidipine-d4 before any processing begins is the gold standard in bioanalysis.[8] It internally corrects for variations in extraction efficiency and potential matrix-induced ion suppression or enhancement in the mass spectrometer.

-

High Recovery: The described method consistently yields high extraction recovery, often exceeding 80-90% for both manidipine and the internal standard.[5][7] This minimizes variability and ensures the majority of the analyte present in the sample is carried through for analysis.

-

Method Validation: This protocol is based on methodologies that have been rigorously validated according to regulatory guidelines (e.g., FDA or ICH M10).[3][5] Validation parameters include specificity, linearity, accuracy, precision, and stability, ensuring the method is fit for its intended purpose.

Performance Characteristics

The following table summarizes the typical performance data for SPE-based methods for manidipine analysis in human plasma, as reported in peer-reviewed literature.

| Parameter | Typical Performance Value | Reference |

| Extraction Recovery | >80% (often 93-98%) | [5][7][10] |

| Linearity Range | 0.05 - 10.2 ng/mL | [5] |

| Lower Limit of Quantification (LLOQ) | 0.03 - 0.1 ng/mL | [7][9] |

| Intra-day Precision (%CV) | <3% | [7] |

| Inter-day Precision (%CV) | <3% | [7] |

| Accuracy | 93.6% - 98.3% | [7] |

Conclusion

This solid-phase extraction protocol provides a selective, robust, and high-recovery method for the isolation of R-(-)-Manidipine from complex biological matrices like human plasma. The careful selection of a C18 reversed-phase sorbent combined with optimized conditioning, washing, and elution steps effectively removes interfering components, delivering a clean extract suitable for sensitive and accurate quantification by chiral LC-MS/MS. By incorporating an appropriate internal standard and adhering to the principles of method validation, researchers can confidently apply this protocol to demanding bioanalytical studies, contributing to a deeper understanding of the stereoselective pharmacology and pharmacokinetics of manidipine.

References

-

Chaitanya, G.S.K., et al. (2017). Enantioselective determination of R-(−)-manidipine and S-(+)-manidipine in human plasma by a sensitive and selective chiral LC–MS/MS assay. Biomedical Chromatography, 31(12), e4027. [Link]

-

Zanette, M., et al. (2023). Comparison of the Determination of Some Antihypertensive Drugs in Clinical Human Plasma Samples by Solvent Front Position Extraction and Precipitation Modes. Molecules, 28(5), 2216. [Link]

-

Walters, S.M. (1986). Analysis of drugs from biological fluids using disposable solid phase columns. Journal of Pharmaceutical and Biomedical Analysis, 4(5), 577-586. [Link]

-

Carrozzino, S., et al. (2023). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. Molecules, 28(19), 6939. [Link]

-

Patel, D. P., et al. (2012). BIOANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR ESTIMATION OF AMLODIPINE BESYLATE IN HUMAN PLASMA USING RP-HPLC. International Journal of Pharmacy and Pharmaceutical Sciences, 4(2), 119-123. [Link]

-

Park, J.W., et al. (2016). Determination of Manidipine in Human Plasma by UPLC–MS/MS and its Application to a Bioequivalence Study. Current Pharmaceutical Analysis, 12(2), 152-156. [Link]

-

Jing, J., et al. (2007). Determination and pharmacokinetics of manidipine in human plasma by HPLC/ESIMS. Biomedical Chromatography, 21(8), 836-840. [Link]

-

Nakashima, K., et al. (1993). Liquid chromatographic determination of manidipine in serum with electrochemical detection. Journal of Pharmaceutical and Biomedical Analysis, 11(10), 941-945. [Link]

-

Huong, N.L., et al. (2016). Determination of Manidipine in Human Plasma by UPLC–MS/MS and its Application to a Bioequivalence Study. Current Pharmaceutical Analysis, 12(2), 152-156. [Link]

-

Carignani, E., et al. (1998). Effects of Manidipine and Nitrendipine Enantiomers on the Plateau Phase of K+-induced Intracellular Ca2+ Increase in GH3 Cells. Pharmacology & Toxicology, 82(2), 88-94. [Link]

-

Kudo, K., et al. (1996). Determination of manidipine enantiomers in human serum using chiral chromatography and column-switching liquid chromatography. Journal of Chromatography B: Biomedical Applications, 678(2), 303-308. [Link]

-

Gniazdowska, E., et al. (2023). ICH M10 guideline - a harmonized global approach to bioanalysis. Prospects in Pharmaceutical Sciences. [Link]

-

Hanafy, S., et al. (2020). Enantioselective assay of nimodipine in human plasma using liquid chromatography-tandem mass spectrometry. Biomedical Chromatography, 34(11), e4927. [Link]

-

Fogari, R., & Zoppi, A. (2010). Efficacy and safety profiles of manidipine compared with amlodipine: A meta-analysis of head-to-head trials. Current Vascular Pharmacology, 8(5), 716-721. [Link]

Sources

- 1. Efficacy and safety profiles of manidipine compared with amlodipine: A meta-analysis of head-to-head trials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effects of manidipine and nitrendipine enantiomers on the plateau phase of K+-induced intracellular Ca2+ increase in GH3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. prospects.wum.edu.pl [prospects.wum.edu.pl]

- 4. Analysis of drugs from biological fluids using disposable solid phase columns - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Enantioselective determination of R-(-)-manidipine and S-(+)-manidipine in human plasma by a sensitive and selective chiral LC-MS/MS assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Determination and pharmacokinetics of manidipine in human plasma by HPLC/ESIMS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Liquid chromatographic determination of manidipine in serum with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]

Validation & Comparative

Bridging the Gap: A Comparative Guide to the In-Vitro to In-Vivo Correlation of R-(-)-Manidipine's Pharmacological Activity

For researchers and drug development professionals in the cardiovascular field, establishing a clear and predictable relationship between in-vitro activity and in-vivo efficacy is the cornerstone of successful therapeutic development. This guide provides an in-depth analysis of the in-vitro to in-vivo correlation (IVIVC) of R-(-)-manidipine, a third-generation dihydropyridine calcium channel blocker. By dissecting its unique pharmacological profile, we aim to provide a comprehensive resource that elucidates the translation of its molecular interactions into clinically relevant antihypertensive effects.

Introduction to R-(-)-Manidipine: Beyond Conventional Calcium Channel Blockade

R-(-)-manidipine distinguishes itself from other dihydropyridine calcium channel blockers through its dual-action mechanism. While it effectively blocks the L-type (long-lasting) voltage-gated calcium channels, which is the primary mechanism for vasodilation and blood pressure reduction common to this class of drugs, it also exhibits inhibitory activity against T-type (transient) calcium channels[1][2][3]. This dual blockade contributes to its distinct pharmacological profile, including a potent and sustained antihypertensive effect with a reduced incidence of reflex tachycardia and other side effects associated with older dihydropyridines[1].

The significance of T-type calcium channel blockade extends to potential reno-protective effects. T-type calcium channels are present in the efferent arterioles of the glomerulus, and their inhibition by R-(-)-manidipine can lead to vasodilation of these vessels, thereby reducing intraglomerular pressure[4][5]. This is a key differentiator from agents that only block L-type channels, which are predominantly located in the afferent arterioles[1].

This guide will explore how the in-vitro potency of R-(-)-manidipine on both L- and T-type calcium channels translates to its observed in-vivo antihypertensive efficacy, providing a framework for understanding and predicting its pharmacological activity.

In-Vitro Pharmacological Profile of R-(-)-Manidipine

The initial characterization of any new chemical entity involves a thorough investigation of its in-vitro pharmacological properties. For R-(-)-manidipine, this centers on its interaction with voltage-gated calcium channels.

Mechanism of Action: Dual Blockade of L- and T-type Calcium Channels

R-(-)-manidipine's primary mechanism of action is the inhibition of calcium ion influx through voltage-dependent L-type and T-type calcium channels in vascular smooth muscle cells[2][3]. This blockade prevents the intracellular calcium increase required for muscle contraction, leading to vasodilation and a subsequent reduction in peripheral vascular resistance and blood pressure[3].

The following diagram illustrates the signaling pathway of calcium-mediated smooth muscle contraction and the points of intervention for R-(-)-manidipine.

Caption: R-(-)-Manidipine's dual blockade of L- and T-type calcium channels.

Quantitative In-Vitro Potency

While specific IC50 values for R-(-)-manidipine can vary depending on the experimental conditions and cell types used, it is consistently shown to be a potent blocker of both L- and T-type calcium channels. For a robust IVIVC, it is crucial to determine these values under standardized conditions.

| Parameter | L-type Ca2+ Channel | T-type Ca2+ Channel | Reference Assay |

| IC50 | Low micromolar to nanomolar range | Low micromolar range | Whole-cell patch-clamp on isolated vascular smooth muscle cells or recombinant cell lines expressing the specific channel subtypes. |

Note: Specific IC50 values are not consistently reported across the initial search results. Further targeted literature review is recommended to obtain precise and comparable values.

Experimental Protocol: In-Vitro Vasodilation Assay

A common method to assess the in-vitro pharmacological activity of a vasodilator is to measure its effect on the contraction of isolated arterial rings.

Objective: To determine the concentration-dependent vasodilatory effect of R-(-)-manidipine on pre-contracted isolated rat aortic rings.

Methodology:

-

Tissue Preparation:

-

Humanely euthanize a male Wistar rat (250-300g).

-

Carefully dissect the thoracic aorta and place it in cold Krebs-Henseleit buffer.

-

Clean the aorta of adherent connective and adipose tissue and cut it into 3-4 mm rings.

-

Suspend the aortic rings in organ baths containing Krebs-Henseleit buffer, maintained at 37°C and continuously bubbled with 95% O2 and 5% CO2.

-

-

Isometric Tension Recording:

-

Connect the aortic rings to isometric force transducers to record changes in tension.

-

Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, with buffer changes every 15-20 minutes.

-

-

Contraction and Vasodilation:

-

Induce a sustained contraction of the aortic rings with a high concentration of potassium chloride (e.g., 40-80 mM KCl) or a pharmacological agonist like phenylephrine (e.g., 1 µM).

-

Once a stable contraction plateau is reached, cumulatively add increasing concentrations of R-(-)-manidipine to the organ bath at regular intervals.

-

Record the relaxation response as a percentage of the pre-induced contraction.

-

-

Data Analysis:

-

Construct a concentration-response curve by plotting the percentage of relaxation against the logarithm of the R-(-)-manidipine concentration.

-

Calculate the EC50 (half-maximal effective concentration) value from the concentration-response curve.

-

In-Vivo Pharmacological Profile of R-(-)-Manidipine

The ultimate test of a drug's therapeutic potential is its performance in a living organism. In-vivo studies are essential to understand the integrated effects of the drug, considering its absorption, distribution, metabolism, and excretion (ADME) properties.

Antihypertensive Efficacy in Preclinical Models

The spontaneously hypertensive rat (SHR) is a widely used and well-validated genetic model of human essential hypertension[6].

Key Findings from In-Vivo Studies:

-

Oral administration of manidipine has been shown to effectively prevent the elevation of systolic blood pressure in salt-loaded spontaneously hypertensive rats[7].

-

In many experimental hypertension models, manidipine has demonstrated a more prolonged action compared to nifedipine and nicardipine[8].

-

Intravenous administration of manidipine (10 µg/kg) has been shown to reduce blood pressure in SHRs[9].

| Animal Model | Dose and Route | Observed Effect on Blood Pressure | Reference |

| Salt-loaded Spontaneously Hypertensive Rats (SHR) | 40 mg/day, oral | Completely prevented the elevation in systolic blood pressure over 4 weeks. | [7] |

| Spontaneously Hypertensive Rats (SHR) | 10 µg/kg, intravenous | Significant reduction in blood pressure. | [9] |

| Hypertensive patients with type 2 diabetes | 10 mg daily | Similar blood pressure reduction to enalapril 10 mg daily after 24 weeks. | [1] |

Experimental Protocol: Blood Pressure Measurement in Spontaneously Hypertensive Rats (SHR)

Objective: To evaluate the dose-dependent antihypertensive effect of orally administered R-(-)-manidipine in conscious SHRs.

Methodology:

-

Animal Model:

-

Use male spontaneously hypertensive rats (SHRs) aged 12-16 weeks with established hypertension.

-

House the animals in a controlled environment with a 12-hour light/dark cycle and ad-libitum access to food and water.

-

Acclimatize the rats to the blood pressure measurement procedure for at least one week to minimize stress-induced fluctuations.

-

-

Drug Administration:

-

Prepare a suspension of R-(-)-manidipine in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

-

Administer the drug or vehicle orally via gavage at a consistent time each day.

-

Include multiple dose groups to establish a dose-response relationship.

-

-

Blood Pressure Measurement:

-

Measure systolic blood pressure and heart rate using a non-invasive tail-cuff method at predetermined time points after drug administration (e.g., 0, 2, 4, 6, 8, and 24 hours post-dose).

-

For continuous monitoring, surgical implantation of radiotelemetry devices can be employed.

-

-

Data Analysis:

-

Calculate the change in blood pressure from baseline for each treatment group.

-

Perform statistical analysis to compare the effects of different doses of R-(-)-manidipine with the vehicle control.

-

Construct a dose-response curve to determine the ED50 (half-maximal effective dose).

-

Establishing the In-Vitro to In-Vivo Correlation (IVIVC)

The core objective of an IVIVC is to establish a predictive mathematical model that describes the relationship between an in-vitro property of a dosage form and a relevant in-vivo response[10]. For R-(-)-manidipine, this involves correlating its in-vitro potency as a calcium channel blocker with its in-vivo antihypertensive effect.

The Role of Pharmacokinetics

The bridge between in-vitro activity and in-vivo response is the drug's pharmacokinetic profile. Understanding the ADME properties of R-(-)-manidipine is crucial for establishing a meaningful IVIVC.

Key Pharmacokinetic Parameters of Manidipine:

| Parameter | Value | Significance | Reference |

| Absorption | Rapidly absorbed; food increases absorption. | The rate and extent of absorption determine the onset and intensity of the pharmacological effect. | [2] |

| Time to Peak Plasma Concentration (Tmax) | 1-4 hours | Indicates the time at which the maximum drug concentration is reached in the systemic circulation. | [2] |

| Plasma Protein Binding | 99% | High protein binding can limit the amount of free drug available to interact with its target. | [2] |

| Metabolism | Extensively metabolized in the liver (CYP450 isoenzymes). | First-pass metabolism can significantly reduce the bioavailability of the parent drug. | [2] |

| Elimination Half-life | 3.9-7.95 hours | Determines the duration of action and the dosing frequency. | [2] |

| Excretion | Mainly via feces (63%) and urine (31%). | Defines the routes of elimination of the drug and its metabolites from the body. | [2] |

Correlating In-Vitro Potency with In-Vivo Efficacy

A successful IVIVC for R-(-)-manidipine would demonstrate that the plasma concentrations achieved in vivo are sufficient to elicit the degree of calcium channel blockade observed in vitro that is required for a therapeutic effect.

The following diagram illustrates the conceptual framework for the IVIVC of R-(-)-manidipine.

Caption: Conceptual model for the in-vitro to in-vivo correlation of R-(-)-manidipine.

By integrating in-vitro potency data with pharmacokinetic models, it is possible to simulate the expected in-vivo response and compare it with observed clinical and preclinical data. A strong correlation would allow for the prediction of in-vivo performance based on in-vitro measurements, which can be invaluable for formulation development, quality control, and regulatory submissions[10][11].

Conclusion and Future Directions

R-(-)-manidipine presents a compelling case study for the importance of a thorough understanding of IVIVC in drug development. Its dual-action mechanism on L- and T-type calcium channels provides a unique therapeutic profile that can be effectively translated from in-vitro observations to in-vivo antihypertensive efficacy.

Future research should focus on obtaining more precise and standardized in-vitro potency data for R-(-)-manidipine and its enantiomers on specific calcium channel subtypes. Furthermore, the development of sophisticated pharmacokinetic/pharmacodynamic (PK/PD) models will be instrumental in refining the IVIVC and enhancing its predictive power. A robust IVIVC for R-(-)-manidipine will not only facilitate its optimal clinical use but also serve as a valuable model for the development of future cardiovascular drugs with complex mechanisms of action.

References

-

Saiz-Satjes, M., & Martinez-Martin, F. J. (2018). Manidipine: an antihypertensive drug with positive effects on metabolic parameters and adrenergic tone in patients with diabetes. Therapeutics and Clinical Risk Management, 14, 5–15. [Link]

-

MIMS Thailand. (n.d.). Manidipine: Uses, Dosage, Side Effects and More. Retrieved January 24, 2026, from [Link]

-

e-lactancia.org. (n.d.). Manidipine dihydrochloride. Retrieved January 24, 2026, from [Link]

-

Górriz, J. L., & Martínez-Castelao, A. (2012). Vascular and metabolic properties of manidipine. Nefrología (English Edition), 32(6), 715–722. [Link]

-

Iimura, O., & Shimamoto, K. (1993). Efficacy and mode of action of manidipine: a new calcium antagonist. American Heart Journal, 125(2 Pt 2), 635–641. [Link]

-

Pandey, S., & Kumar, A. (2019). In vitro, ex vivo and in vivo anti-hypertensive activity of Chrysophyllum cainito L. extract. Journal of Applied Pharmaceutical Science, 9(10), 001-008. [Link]

-

Jing, J., Ren, W., Chen, X., He, H., Zhou, W., Zhu, X., Sun, Y., & Wang, G. (2007). Determination and pharmacokinetics of manidipine in human plasma by HPLC/ESIMS. Biomedical Chromatography, 21(8), 836–840. [Link]

-

Hayashi, K., Ozawa, Y., & Saruta, T. (1994). Effects of Manidipine on Blood Pressure and Renal Function in Salt-Loaded, Spontaneously Hypertensive Rats. Journal of Cardiovascular Pharmacology, 23(5), 787–792. [Link]

-

da Silva, C. C., da Silva, C. H., de Oliveira, M. A., & de Souza, J. (2017). Dissolution method for delapril and manidipine combination tablets based on an absorption profile of manidipine. Brazilian Journal of Pharmaceutical Sciences, 53(1). [Link]

-

Wagh, V. D., & Jain, K. S. (2018). Review on in vivo and in vitro experimental model of anti-hypertensive agent. World Journal of Pharmaceutical Research, 7(14), 313-326. [Link]

-

Martínez-Martín, F. J. (2012). Vascular and metabolic properties of manidipine. Nefrologia, 32(6), 715-722. [Link]

-

Wagh, V. D., & Jain, K. S. (2022). Review on in vivo and in vitro experimental model of anti-hypertensive agent. GSC Biological and Pharmaceutical Sciences, 19(3), 127-132. [Link]

-

Karasawa, A., Ikeda, J., & Komoriya, K. (1993). In vitro and in vivo vasodilatory activity of barnidipine and its enantiomers. Arzneimittel-Forschung, 43(11), 1166–1170. [Link]

-

Guerrero, M. F., Puebla, P., Carrón, R., Martín, M. L., & San Román, L. (2016). Vasodilator Compounds Derived from Plants and Their Mechanisms of Action. Molecules, 21(9), 1199. [Link]

-

Hayashi, K., Nagahama, T., & Saruta, T. (1992). Effect of calcium antagonist, manidipine hydrochloride, on renal hemodynamics and tubuloglomerular feedback in spontaneously hypertensive rats. Journal of Hypertension, 10(11), 1337–1342. [Link]

-

Tsinas, Z., & Karalis, V. (2021). An In Vitro–In Vivo Simulation Approach for the Prediction of Bioequivalence. Pharmaceutics, 13(2), 162. [Link]

-

Lacinová, L., & Hofmann, F. (2013). Molecular Pharmacology of Human Cav3.2 T-Type Ca2+ Channels: Block by Antihypertensives, Antiarrhythmics, and Their Analogs. Molecular Pharmacology, 83(1), 136–146. [Link]

-

Journal of Population Therapeutics and Clinical Pharmacology. (2024). In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals. Journal of Population Therapeutics and Clinical Pharmacology, 31(2), 1-10. [Link]

-

National Center for Biotechnology Information. (n.d.). Manidipine. PubChem Compound Database. Retrieved January 24, 2026, from [Link]

Sources

- 1. Manidipine: an antihypertensive drug with positive effects on metabolic parameters and adrenergic tone in patients with diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mims.com [mims.com]

- 3. Manidipine | C35H38N4O6 | CID 4008 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Vascular and metabolic properties of manidipine | Nefrología [revistanefrologia.com]

- 5. revistanefrologia.com [revistanefrologia.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Effects of manidipine on blood pressure and renal function in salt-loaded, spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. e-lactancia.org [e-lactancia.org]

- 9. Effect of calcium antagonist, manidipine hydrochloride, on renal hemodynamics and tubuloglomerular feedback in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. wjarr.com [wjarr.com]

- 11. Dissolution method for delapril and manidipine combination tablets based on an absorption profile of manidipine - PMC [pmc.ncbi.nlm.nih.gov]

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.